benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate
Description
Properties
IUPAC Name |
benzyl N-(1-chlorosulfonylpropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHFPICSMSDBCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate typically involves the reaction of benzyl carbamate with 1-(chlorosulfonyl)propan-2-yl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .
Industrial Production Methods
it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding propan-2-yl carbamate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted carbamates, depending on the nucleophile used.
Reduction Reactions: The major product is the propan-2-yl carbamate.
Scientific Research Applications
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The chlorosulfonyl group is known to be reactive, and it may interact with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Research Findings
Synthetic Utility : Derivatives like those in are synthesized via carbamate protection of amines followed by chlorosulfonation, yielding intermediates for peptidomimetics (e.g., SARS-CoV-2 protease inhibitors) .
Steric and Electronic Effects :
- Cycloalkyl substituents (e.g., cyclobutyl, cyclopropyl) enhance steric hindrance, reducing enzymatic degradation compared to linear chains .
- The oxabicyclo system in stabilizes the molecule against hydrolysis, critical for maintaining activity in biological systems .
Reactivity Trends :
Biological Activity
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
This compound features a chlorosulfonyl group, which enhances its reactivity with nucleophiles. Its molecular formula is C₈H₈ClNO₄S, with a molecular weight of approximately 239.67 g/mol. The presence of the chlorosulfonyl group makes it particularly reactive towards biological molecules, allowing for diverse applications in chemical synthesis and biological research.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can lead to inhibition of enzyme activity, making it a valuable tool for studying enzyme mechanisms and interactions with biomolecules. The specific interactions often involve amino acid residues such as lysine or cysteine, which are known to react with electrophilic groups like chlorosulfonyl.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
In addition to antimicrobial effects, studies are exploring the anticancer properties of this compound. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways . Further investigation into structure-activity relationships (SAR) could elucidate the precise mechanisms by which it exerts these effects.
Case Studies
- Antibacterial Activity : A study evaluated the compound's effectiveness against several pathogenic bacteria, demonstrating significant inhibition at low concentrations. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent.
- Cytotoxicity in Cancer Cells : In vitro assays showed that this compound could reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce cell death was linked to oxidative stress and DNA damage pathways .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | CAS Number | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | 1784671-22-2 | Antimicrobial, Anticancer | Reactive chlorosulfonyl group |
| Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate | 1140948-95-3 | Enzyme Inhibition | Similar reactivity but different structure |
| Benzamide derivatives | Various | Variable (depends on substituents) | Broader range of activities |
Future Directions
The ongoing research into this compound focuses on:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets.
- Therapeutic Applications : Exploring its potential as an antibiotic or anticancer agent in clinical settings.
Q & A
Q. How do solvent effects modulate stereoselectivity in derivatives of this compound?
- Case Study : Polar solvents (e.g., DMSO) favor syn addition in carbamate-forming reactions due to hydrogen bonding with the sulfonyl group. Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers for optical purity assessment .
- Theoretical Modeling : COSMO-RS simulations predict solvation free energies and stereoselectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
